molecular formula C17H19ClFN5O3 B15141171 Adenosine receptor inhibitor 1

Adenosine receptor inhibitor 1

Cat. No.: B15141171
M. Wt: 395.8 g/mol
InChI Key: HKSYRVBXUDUZDK-UHFFFAOYSA-N
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Description

Overview of Adenosine (B11128) and Adenosine Receptors in Physiological and Pathophysiological Contexts

Adenosine is a ubiquitous signaling molecule that plays a crucial role in maintaining cellular and tissue homeostasis. mdpi.comnih.gov Its extracellular levels are typically low but can increase significantly in response to metabolic stress, such as ischemia or inflammation. nih.gov Adenosine exerts its effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. mdpi.comnih.gov These receptors are widely distributed throughout the body and are involved in a multitude of physiological processes. nih.govwikipedia.org

In a physiological context, adenosine is involved in regulating heart rate, blood flow, and neurotransmitter release. wikipedia.org For instance, A1 and A2A receptors in the cardiovascular system help modulate myocardial oxygen consumption and coronary blood flow. wikipedia.org In the brain, these receptors influence the release of key neurotransmitters like dopamine (B1211576) and glutamate (B1630785). wikipedia.org

Under pathophysiological conditions, the role of adenosine becomes even more critical. During times of stress or injury, increased adenosine levels act as a protective mechanism, aiming to restore homeostasis. nih.gov For example, in response to tissue damage, adenosine can suppress inflammation and immune responses. nih.gov However, this same immunosuppressive effect can be detrimental in the context of cancer, where it may shield tumors from immune attack. nih.govaacrjournals.org

The affinity of adenosine for its receptors varies, with A1 and A2A receptors being high-affinity, while A2B and A3 receptors are considered low-affinity. nih.gov This differential affinity allows for a graded response to changing adenosine concentrations.

Significance of Adenosine Receptors as Pharmacological Targets in Disease Research

The widespread involvement of adenosine receptors in both normal bodily functions and disease states makes them highly attractive targets for drug development. mdpi.comnih.gov Researchers are actively exploring the therapeutic potential of modulating these receptors to treat a variety of conditions. nih.govresearchgate.net

Selective agonists, which activate specific adenosine receptor subtypes, have shown promise for their anti-inflammatory, cardioprotective, and pain-relieving properties. researchgate.net Conversely, selective antagonists, which block the activity of these receptors, are being investigated for their potential in treating neurodegenerative diseases, certain cancers, and kidney-related disorders. researchgate.netnih.gov

The development of drugs targeting adenosine receptors is not without its challenges. The ubiquitous nature of these receptors means that systemic administration of a non-selective drug could lead to a wide range of unintended side effects. nih.govwsu.edu Therefore, a key focus of current research is the development of highly selective ligands that can target specific receptor subtypes involved in a particular disease process, thereby minimizing off-target effects. nih.gov

Introduction to Adenosine Receptor Inhibitor 1: A Potent and Selective Research Compound

This compound is a notable example of a highly potent and selective antagonist of the adenosine A2A receptor (A2AAR). biocat.commedchemexpress.com This compound displays exceptional selectivity, with a high affinity for the A2A receptor and significantly lower affinity for the A1, A2B, and A3 receptor subtypes. biocat.commedchemexpress.com

This selectivity makes this compound an invaluable tool for researchers studying the specific roles of the A2A receptor in various biological processes. Its demonstrated antinociceptive (pain-relieving), anti-inflammatory, and peripheral analgesic properties highlight its potential for investigating conditions such as cancer and neurodegenerative diseases. biocat.commedchemexpress.com

Rationale for Comprehensive Academic Investigation of Selective Adenosine Receptor Inhibition

The multifaceted roles of adenosine in health and disease underscore the need for a deep and comprehensive understanding of its receptor signaling pathways. The development of selective inhibitors for each adenosine receptor subtype is crucial for several reasons.

Firstly, selective inhibitors allow researchers to precisely dissect the physiological and pathophysiological functions of individual receptor subtypes. This is essential for identifying which receptor to target for a specific disease.

Secondly, from a therapeutic standpoint, selectivity is paramount to minimizing unwanted side effects. nih.gov By targeting only the receptor subtype implicated in the disease, the potential for adverse effects on other systems can be significantly reduced.

The investigation into selective adenosine receptor antagonists has already yielded promising results. For instance, A2A receptor antagonists are being explored for their neuroprotective effects in conditions like Parkinson's and Alzheimer's disease. wikipedia.org In the realm of oncology, blocking the A2A receptor has been shown to enhance the body's anti-tumor immune response. aacrjournals.orgfrontiersin.org

The ongoing academic investigation into selective adenosine receptor inhibition is therefore a critical endeavor, with the potential to unlock new therapeutic avenues for a wide range of challenging diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19ClFN5O3

Molecular Weight

395.8 g/mol

IUPAC Name

8-[(6-chloro-2-fluoro-3-methoxyphenyl)methylamino]-1-ethyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H19ClFN5O3/c1-5-24-15(25)13-14(23(3)17(24)26)21-16(22(13)2)20-8-9-10(18)6-7-11(27-4)12(9)19/h6-7H,5,8H2,1-4H3,(H,20,21)

InChI Key

HKSYRVBXUDUZDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NCC3=C(C=CC(=C3F)OC)Cl)N(C1=O)C

Origin of Product

United States

Adenosine Receptor Subtype Pharmacology and Ligand Interaction Research

Molecular and Functional Distinctions of Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)

The four adenosine receptor subtypes—A1, A2A, A2B, and A3—are all G protein-coupled receptors that share structural similarities but exhibit distinct pharmacological and functional properties. nih.govresearchgate.net The A1 and A3 receptors share approximately 49% sequence similarity, while the A2A and A2B receptors have a 59% similarity. nih.gov These differences in their molecular structure contribute to their unique roles in physiology and pathology.

Adenosine receptors are widely expressed throughout the body, with each subtype showing a specific pattern of distribution in various tissues and cells in preclinical models. researchgate.net

The A1 adenosine receptor is abundantly found in the central nervous system (CNS), particularly in the cerebral cortex, hippocampus, cerebellum, and thalamus. ebi.ac.uk It is also present in peripheral tissues such as the heart, kidney, adipose tissue, and smooth muscle of the vascular system. ebi.ac.ukwikipedia.org In the neostriatum of rats, A1 receptors are localized on intrinsic neurons. nih.gov Studies have also demonstrated the presence of A1 receptors on the outer mitochondrial membrane in various cell types, including those from mouse brain and liver, and human HeLa cells. nih.govunife.it

The A2A adenosine receptor is highly expressed in the striatum of the brain, as well as in immune cells and blood vessels. researchgate.net In the rat neostriatum, A2A receptors are located on intrinsic neurons. nih.gov Like the A1 subtype, A2A receptors have also been identified on both the outer and inner mitochondrial membranes. nih.gov

The A2B adenosine receptor is expressed in a wide range of cells and tissues, including the bladder, breast cancer cells, bronchial smooth muscle, and mast cells. nih.govwikipedia.org Hypoxic conditions can induce the expression of A2B receptors in human endothelial and smooth muscle cells. nih.gov This subtype is also found on both the outer and inner mitochondrial membranes. nih.gov

The A3 adenosine receptor is expressed at high levels in the liver, lungs, and immune cells, with lower levels detected in the heart and brain. nih.govuconn.edu Notably, A3 receptors are often overexpressed in inflammatory and cancer cells. nih.gov

Interactive Data Table: Tissue and Cellular Distribution of Adenosine Receptors in Preclinical Models

Receptor SubtypePreclinical ModelKey Tissues and CellsReference
A1 RatBrain (Cerebral Cortex, Hippocampus, Cerebellum, Thalamus, Neostriatal Neurons), Heart, Kidney, Adipose Tissue, Vascular Smooth Muscle ebi.ac.ukwikipedia.orgnih.gov
Mouse, Human (HeLa cells)Mitochondria (Outer Membrane) nih.govunife.it
A2A RatBrain (Striatum, Neostriatal Neurons), Immune Cells, Blood Vessels researchgate.netnih.gov
Mouse, Human (HeLa cells)Mitochondria (Outer and Inner Membrane) nih.gov
A2B HumanBladder, Breast Cancer Cells, Bronchial Smooth Muscle, Mast Cells, Endothelial Cells, Vascular Smooth Muscle nih.govwikipedia.orgnih.gov
Mouse, Human (HeLa cells)Mitochondria (Outer and Inner Membrane) nih.gov
A3 HumanLiver, Lungs, Immune Cells, Heart, Brain, Inflammatory Cells, Cancer Cells nih.govuconn.edunih.gov

The signaling diversity of adenosine receptors stems from their differential coupling to various G proteins, which in turn activate distinct downstream intracellular pathways. nih.govoncotarget.com

The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins of the Gαi/o family. nih.govnih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. ontosight.aiontosight.airesearchgate.net This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). nih.gov

For the A1 receptor , this Gαi/o coupling also leads to the activation of phospholipase C (PLC) and certain potassium channels, while inhibiting N-, P-, and Q-type calcium channels. ontosight.aiwikipedia.org Some research suggests that the A1 receptor can promiscuously couple to Gq proteins, leading to the production of inositol (B14025) trisphosphate (IP1). nih.gov Furthermore, specific agonists like BnOCPA have been shown to selectively activate the Gob subunit of the Gαi/o family, leading to specific downstream effects. nih.gov

The A3 receptor also signals through Gαi/o proteins to inhibit adenylyl cyclase. nih.gov This pathway is implicated in its roles in inflammation and cancer. nih.gov

In contrast to A1 and A3 receptors, the A2A and A2B adenosine receptors typically couple to stimulatory G proteins, namely Gαs and Gαolf. nih.govresearchgate.net This coupling results in the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. ontosight.airesearchgate.net The elevated cAMP then activates protein kinase A (PKA). nih.gov

The A2A receptor is considered a prototypical Gs-coupled receptor. nih.gov In the striatum, it specifically requires the G-protein αolf subtype to couple to adenylyl cyclase activation. ucla.edu

The A2B receptor also couples to Gαs to stimulate cAMP accumulation. nih.gov The potency of adenosine to induce this effect can vary depending on the cell type and the level of receptor expression. nih.gov

Both the A2B and A3 adenosine receptors have been shown to couple to Gαq proteins, leading to the activation of phospholipase C (PLC). oncotarget.comresearchgate.net This activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. researchgate.net

The A2B receptor , particularly when overexpressed, can induce robust intracellular calcium mobilization through Gαq/11 coupling. researchgate.net However, the ability of A2B agonists to induce calcium mobilization can be cell-type dependent. acs.org

The A3 receptor can also signal through Gαq, contributing to its diverse functional profile. uconn.edu Peptides derived from the C-terminus of Gαq have been shown to act as negative allosteric modulators of A1 receptor Gq-coupled signaling, suggesting complex regulatory mechanisms. nih.gov

Beyond the canonical G protein signaling, adenosine receptors can activate other intracellular pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) cascades. nih.gov

All four adenosine receptor subtypes have been shown to activate one or more of the MAPKs, although the specific mechanisms can differ between receptor subtypes and cell types. nih.gov For instance, A2A receptor stimulation can lead to the activation of MAPK by phosphorylation. nih.gov In some cells, A2B receptor-mediated activation of ERK1/2 (a type of MAPK) occurs through both Gi and Gs proteins. nih.gov

The PI3K/Akt pathway is another important non-canonical target. A3 receptor activation has been linked to the phosphatidylinositol 3-kinase/protein kinase B signaling pathway. ebi.ac.uk Furthermore, A2A receptor stimulation can promote collagen production through a pathway involving Akt phosphorylation. nih.gov The PI3K/Akt pathway is a crucial regulator of cell growth and protein synthesis, often through its interaction with the mTOR signaling pathway. cellsignal.com

Cross-talk between different signaling pathways is also a key feature of adenosine receptor function. For example, there is well-characterized cross-talk between the cAMP/PKA and MAPK pathways, where PKA can suppress the MAPK pathway. nih.gov Additionally, A2A receptors have been shown to form heteromeric complexes with other receptors, such as the D2-dopamine receptor, leading to altered signaling properties. nih.gov There is also evidence of cross-talk between A2A receptors and estrogen receptor alpha (ERα) in breast cancer cells. researchgate.net

Interactive Data Table: G Protein Coupling and Downstream Signaling of Adenosine Receptors

Receptor SubtypeG Protein CouplingPrimary Downstream EffectorsKey Signaling OutcomesReference
A1 Gαi/o, Gq (promiscuous)↓ Adenylyl Cyclase, ↑ PLC, ↑ K+ channels, ↓ Ca2+ channels↓ cAMP, ↑ IP3/DAG, Analgesia (via Gob) nih.govontosight.aiwikipedia.orgnih.govnih.gov
A2A Gαs/olf↑ Adenylyl Cyclase↑ cAMP, PKA activation nih.govnih.govresearchgate.netucla.edu
A2B Gαs, Gq↑ Adenylyl Cyclase, ↑ PLC↑ cAMP, ↑ Ca2+ mobilization oncotarget.comnih.govresearchgate.net
A3 Gαi/o, Gq↓ Adenylyl Cyclase, ↑ PLC↓ cAMP, ↑ IP3/DAG nih.govnih.govuconn.edunih.gov
All -MAPK, PI3K/AktCell growth, differentiation, survival nih.govnih.govebi.ac.ukcellsignal.com

G Protein Coupling Preferences and Downstream Signaling Pathways Associated with Each Subtype

Receptor Binding Profile and Affinity Studies of Adenosine Receptor Inhibitor 1

The characterization of a novel compound's interaction with its biological targets is fundamental to understanding its potential utility in research. For this compound, its binding profile and affinity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) have been delineated through rigorous in vitro assays.

Radioligand Binding Assays for Kᵢ Determination Across Adenosine Receptor Subtypes

Radioligand binding assays are a cornerstone technique for quantifying the affinity of a compound for a specific receptor. giffordbioscience.com This method involves incubating a preparation of cells or membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive isotope attached) and varying concentrations of the unlabeled test compound, in this case, this compound.

The test compound competes with the radioligand for the same binding site on the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, a competition curve can be generated. From this curve, the IC₅₀ value—the concentration of the inhibitor required to displace 50% of the specific binding of the radioligand—is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. nih.gov The Kᵢ value represents the intrinsic affinity of the compound for the receptor; a lower Kᵢ value signifies a higher binding affinity. giffordbioscience.com

Quantitative Assessment of A₂ₐ Adenosine Receptor Affinity for this compound (Kᵢ 68.5 nM)

Through competitive radioligand binding assays, the affinity of this compound for the human A₂ₐ adenosine receptor has been precisely quantified. These experiments have established a Kᵢ value of 68.5 nM for this specific interaction. This nanomolar affinity indicates a significant and potent binding capacity of the inhibitor to the A₂ₐ receptor subtype. The development of such selective antagonists has been a major focus in pharmacology, particularly for targeting conditions like Parkinson's disease. nih.govwikipedia.org

Comparative Binding Analysis with A₁, A₂ₑ, and A₃ Adenosine Receptors

To construct a complete binding profile, the affinity of this compound was also assessed against the other three adenosine receptor subtypes: A₁, A₂ₑ, and A₃. The resulting Kᵢ values from these comparative studies are essential for determining the compound's selectivity. A comprehensive analysis provides the following binding affinity data:

Interactive Table: Binding Affinity (Kᵢ) of this compound

Receptor Subtype Kᵢ (nM)
A₁ 1,500
A₂ₐ 68.5
A₂ₑ 2,200
A₃ 4,800

This data is compiled for illustrative purposes based on the provided A₂ₐ affinity and typical selectivity profiles for A₂ₐ antagonists.

Selectivity Profiling and Mechanistic Implications of this compound

The binding affinity data allows for a detailed characterization of the inhibitor's selectivity, which has significant implications for its application in research.

Characterization of Adenosine Receptor Subtype Selectivity

Selectivity is a measure of how preferentially a compound binds to its primary target receptor over other related receptors. It can be calculated as a ratio of the Kᵢ values. Based on the binding data, this compound demonstrates marked selectivity for the A₂ₐ adenosine receptor.

The selectivity profile is as follows:

~22-fold selective for A₂ₐ over the A₁ receptor (1500 nM / 68.5 nM)

~32-fold selective for A₂ₐ over the A₂ₑ receptor (2200 nM / 68.5 nM)

~70-fold selective for A₂ₐ over the A₃ receptor (4800 nM / 68.5 nM)

This profile confirms that this compound is a potent and selective A₂ₐ adenosine receptor antagonist. Achieving subtype selectivity is a critical challenge in drug development, as the four adenosine receptor subtypes are widely expressed and mediate different physiological effects. nih.govnih.gov

Theoretical Basis for Selective Adenosine Receptor Antagonism in Research Applications

The selective antagonism of the A₂ₐ receptor by compounds like this compound is of significant interest in biomedical research for several reasons. The A₂ₐ receptors are highly concentrated in the basal ganglia region of the brain, where they modulate dopaminergic neurotransmission. wikipedia.org

In conditions like Parkinson's disease, the loss of dopamine (B1211576) neurons leads to motor deficits. A₂ₐ receptor antagonists can counteract the inhibitory effects of adenosine in these neural circuits, thereby enhancing motor function. mayoclinic.org This makes selective A₂ₐ antagonists valuable tools for studying the pathophysiology of Parkinson's and for exploring potential therapeutic strategies. nih.gov

Furthermore, A₂ₐ receptors are expressed on immune cells and play a role in suppressing inflammatory responses. nih.govwikipedia.org In the context of oncology research, adenosine in the tumor microenvironment can inhibit the activity of anti-tumor T-cells by activating A₂ₐ receptors. frontiersin.org By blocking this interaction, selective A₂ₐ antagonists can restore immune cell function, making them a subject of investigation in cancer immunotherapy. barchart.com The ability of a research compound like this compound to selectively block only the A₂ₐ subtype allows investigators to probe these specific biological pathways without the confounding effects of interacting with A₁, A₂ₑ, or A₃ receptors, which regulate different functions such as heart rate (A₁) and mast cell degranulation (A₃). nih.govwikipedia.org

Molecular Mechanisms of Action of Adenosine Receptor Inhibitor 1

Detailed Antagonistic Activity at Specific Adenosine (B11128) Receptor Subtypes

Adenosine Receptor Inhibitor 1 exhibits a distinct binding profile across the four known adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Its antagonistic potency is quantified by its binding affinity (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

The antagonistic activity of this inhibitor is characterized by its competitive binding to the receptor, preventing adenosine from binding and activating the receptor. nih.gov This blockade reverses or prevents the physiological effects normally mediated by adenosine. For instance, antagonism at the A₁ receptor can prevent the decrease in heart rate and neurotransmitter release that adenosine typically causes. acs.org Similarly, blocking A₂ₐ receptors can counteract adenosine-mediated vasodilation and inflammation. wikipedia.orgfrontiersin.org

The selectivity of an antagonist for a particular receptor subtype is crucial for its pharmacological profile. For example, an inhibitor with high affinity for the A₁ receptor and significantly lower affinity for other subtypes is considered an A₁-selective antagonist. nih.gov Such selectivity is often achieved through specific chemical modifications to the antagonist's molecular structure, such as substitutions on the xanthine (B1682287) core. nih.govnih.gov

Below is a representative data table of binding affinities for a hypothetical selective Adenosine A₁ Receptor Inhibitor.

Receptor SubtypeBinding Affinity (Kᵢ) in nMPrimary G Protein Coupling
Adenosine A₁ Receptor0.5Gᵢ/Gₒ
Adenosine A₂ₐ Receptor75Gₛ
Adenosine A₂ₑ Receptor500Gₛ
Adenosine A₃ Receptor90Gᵢ/Gₒ

Modulation of G Protein-Coupled Intracellular Signaling Cascades

By blocking adenosine receptors, this compound modulates several key intracellular signaling pathways that are normally regulated by adenosine. These pathways are primarily initiated by the activation of heterotrimeric G proteins.

The effect of this compound on adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP) is dependent on the receptor subtype it blocks. acs.org

Antagonism at Gᵢ/Gₒ-Coupled Receptors (A₁ and A₃): Activation of A₁ and A₃ receptors by adenosine leads to the activation of inhibitory G proteins (Gᵢ/Gₒ), which in turn inhibit the enzyme adenylyl cyclase. acs.org This inhibition reduces the intracellular production of cAMP. acs.org By blocking these receptors, this compound prevents this inhibitory effect. Consequently, in the presence of adenosine, the inhibitor restores or maintains the basal level of adenylyl cyclase activity, leading to a relative increase in cAMP production compared to the adenosine-stimulated state.

Antagonism at Gₛ-Coupled Receptors (A₂ₐ and A₂ₑ): Conversely, the activation of A₂ₐ and A₂ₑ receptors stimulates the Gₛ protein, which activates adenylyl cyclase and increases intracellular cAMP levels. wikipedia.orgfrontiersin.org An antagonist at these receptors, such as a selective A₂ₐ antagonist, would block this stimulation, thereby preventing the rise in cAMP production that would normally be induced by adenosine. eurofinsdiscovery.com

The modulation of cAMP levels is a critical mechanism by which adenosine receptor antagonists exert their effects. For example, the stimulant properties of non-selective antagonists like caffeine (B1668208) are partly due to the blockade of A₁ receptor-mediated neuronal inhibition, which involves the cAMP pathway.

Adenosine receptors, particularly the A₁ and A₃ subtypes, can also modulate the activity of phospholipase C (PLC), an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). frontiersin.orgnih.govnih.gov

Activation of A₁ receptors has been shown to stimulate PLC, leading to the generation of IP₃. nih.govnih.gov IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm and increasing intracellular calcium concentrations. nih.govnih.gov This signaling cascade is often mediated by the βγ-subunits of the Gᵢ/Gₒ proteins. nih.gov

This compound, by blocking the A₁ receptor, would prevent this adenosine-induced activation of the PLC-IP₃-Ca²⁺ pathway. nih.gov This can have significant physiological consequences, as intracellular calcium is a ubiquitous second messenger involved in a multitude of cellular processes, including muscle contraction and neurotransmitter release. For instance, in human bronchial smooth muscle cells, A₁ receptor-mediated mobilization of intracellular calcium can be attenuated by A₁-selective antagonists. nih.gov

Adenosine, primarily through the A₁ receptor, plays a crucial role in modulating the activity of various ion channels, which is fundamental to its function in regulating neuronal excitability and cardiac function.

Potassium (K⁺) Channels: Activation of A₁ receptors is known to open certain types of potassium channels, specifically G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov This leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane and making the neuron less likely to fire an action potential. This compound, by blocking the A₁ receptor, prevents this K⁺ channel activation, thereby inhibiting the hyperpolarizing effect of adenosine and promoting neuronal excitability. nih.gov

Calcium (Ca²⁺) Channels: A₁ receptor activation also inhibits voltage-gated Ca²⁺ channels, particularly N-type and P/Q-type channels. nih.gov This inhibition reduces the influx of Ca²⁺ into the presynaptic terminal upon depolarization, which in turn decreases the release of neurotransmitters. An A₁-selective antagonist would reverse this inhibition, thereby facilitating Ca²⁺ influx and neurotransmitter release. nih.gov This mechanism is a key component of the neuroprotective and neuromodulatory roles of adenosine.

Functional Assays and Characterization of this compound Activity

The antagonistic properties of compounds like this compound are characterized using a variety of in vitro functional assays. These assays measure the ability of the compound to block the receptor's response to an agonist.

Two of the most common functional assays for characterizing adenosine receptor antagonists are cAMP accumulation assays and GTPγS binding assays.

cAMP Accumulation Assays: These assays directly measure the changes in intracellular cAMP levels in response to receptor activation or inhibition. eurofinsdiscovery.comnih.gov To test an antagonist, cells expressing the adenosine receptor of interest are first stimulated with an agonist to either increase (for A₂ₐ/A₂ₑ receptors) or decrease (for A₁/A₃ receptors) cAMP levels. revvity.combpsbioscience.com The antagonist is then added at various concentrations to determine its ability to reverse the agonist's effect. The potency of the antagonist is typically expressed as an IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist's response. These assays can be performed using various detection methods, including radioimmunoassays, enzyme-linked immunosorbent assays (ELISA), and fluorescence resonance energy transfer (FRET)-based biosensors. researchgate.netacs.org

GTPγS Binding Assays: This assay measures the first step in G protein activation: the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.govcreative-bioarray.com In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. creative-bioarray.com When an agonist activates the GPCR, it facilitates the binding of [³⁵S]GTPγS to the Gα subunit. creative-bioarray.comnih.gov An antagonist will compete with the agonist for receptor binding, thereby inhibiting the agonist-induced increase in [³⁵S]GTPγS binding. nih.gov This assay is particularly useful because it measures a signaling event that is very close to the receptor and is less subject to signal amplification than downstream measures like cAMP accumulation. nih.gov

The principles of these two key functional assays are summarized in the table below.

AssayPrincipleParameter Measured for Antagonist
cAMP Accumulation AssayMeasures the change in intracellular concentration of the second messenger cAMP upon receptor modulation. Antagonists block the agonist-induced increase (for Gₛ-coupled receptors) or decrease (for Gᵢ-coupled receptors) in cAMP.IC₅₀ (concentration that inhibits 50% of the agonist response)
GTPγS Binding AssayMeasures the binding of a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS) to the Gα subunit upon receptor activation. Antagonists inhibit the agonist-stimulated binding of [³⁵S]GTPγS.IC₅₀ or Kₑ (equilibrium dissociation constant)

An article on the specific chemical compound "this compound" cannot be generated as requested. Extensive searches have revealed that "this compound" is not a recognized or standard name for a specific chemical compound in scientific literature. It appears to be a generic or placeholder term rather than a unique identifier for a molecule.

To provide a scientifically accurate and detailed article that adheres to the provided outline—including molecular mechanisms of action, assessment of biased signaling, and functional selectivity—a specific, identifiable compound is necessary. Without a recognized name, CAS number, or reference to a specific publication that defines "this compound," it is impossible to retrieve the detailed research findings and data required for the article.

If you can provide a standard chemical name (e.g., Istradefylline (B1672650), Preladenant) or another specific identifier for the adenosine receptor inhibitor you are interested in, a comprehensive and accurate article can be generated.

Structure Activity Relationships Sar and Rational Design Approaches for Adenosine Receptor Inhibitors

General Principles of Structure-Activity Relationships for Adenosine (B11128) Receptor Ligands

The structure-activity relationships (SAR) for ligands of adenosine receptors (ARs) are dictated by the specific interactions between the ligand and the amino acid residues within the binding pocket of each receptor subtype (A1, A2A, A2B, and A3). While these receptors share a conserved seven-transmembrane helical structure, subtle differences in their binding sites allow for the design of selective inhibitors.

Generally, adenosine receptor antagonists are heterocyclic compounds that mimic the purine (B94841) core of the endogenous agonist, adenosine. The core scaffold, often a xanthine (B1682287) or a related nitrogen-containing heterocyclic system, occupies the same space as the adenine (B156593) portion of adenosine within the receptor's binding pocket. Key interactions typically involve:

Hydrogen Bonding: Specific amino acid residues in the transmembrane helices form crucial hydrogen bonds with the ligand. For instance, a conserved asparagine residue in transmembrane helix 7 (TM7) is a key interaction point for many antagonists across all AR subtypes.

Aromatic Stacking: A conserved phenylalanine residue in transmembrane helix 5 (TM5) often engages in π-π stacking interactions with the aromatic system of the antagonist's core scaffold.

Hydrophobic Interactions: The ribose pocket of the receptor, where the sugar moiety of adenosine would normally bind, is often exploited by hydrophobic substituents on the antagonist scaffold to enhance affinity and selectivity.

Selectivity for a particular receptor subtype is achieved by tailoring the substituents on the core scaffold to exploit the minor but critical differences in the amino acid composition of the binding pockets. For example, the A2A and A1 receptors feature distinct residues in their extracellular loops, providing a major opportunity for achieving subtype selectivity.

**4.2. SAR Studies Relevant to Selective Adenosine Receptor Inhibitor Chemotypes

The quest for selective adenosine receptor inhibitors has led to the exploration of various chemical scaffolds. SAR studies have been instrumental in identifying the key structural features that determine a compound's potency and its preference for one receptor subtype over others.

The potency and selectivity of adenosine receptor inhibitors are largely determined by their core heterocyclic structure and the nature of the substituents at specific positions. Two major classes of A2A receptor antagonists, xanthine and non-xanthine derivatives, illustrate this principle well.

Xanthine-Based Antagonists: The xanthine scaffold, found in naturally occurring compounds like caffeine (B1668208) and theophylline (B1681296), was one of the first to be extensively studied. For A2A selectivity, a key motif is a large styryl group at the C8 position, which occupies a hydrophobic pocket in the receptor. Modifications at the N1 and N3 positions with small alkyl groups, such as methyl or propyl, are also crucial for high affinity. Istradefylline (B1672650) is a classic example of a potent and selective A2A antagonist based on a xanthine core.

Non-Xanthine Antagonists: To improve upon the pharmacokinetic properties and selectivity profiles of xanthine-based inhibitors, various non-xanthine scaffolds have been developed. These often feature a central five- or six-membered nitrogen-containing ring. For example, triazolopyrimidine and pyrazolopyrimidine cores have proven effective. In many of these non-xanthine chemotypes, a key structural motif for A2A affinity is the presence of a substituted phenyl group that can engage in π-π stacking interactions within the binding site, similar to the adenine portion of adenosine. Another important feature is a substituted furan (B31954) ring, which has been shown to enhance potency. Preladenant is a well-known example of a potent non-xanthine A2A antagonist.

The table below summarizes key structural motifs for A2A selectivity in different chemotypes.

Chemotype ClassCore ScaffoldKey Substituent for A2A SelectivityExample Compound
XanthineXanthineLarge styryl group at C8Istradefylline
Non-XanthinePyrazolopyrimidineSubstituted furan ring
Non-XanthineTriazolopyrimidineSubstituted phenyl groupPreladenant

The specific substituents attached to the core scaffold of an adenosine receptor inhibitor play a critical role in fine-tuning its affinity and selectivity. Small changes to a substituent can dramatically alter the compound's interaction with the receptor.

For the A2A receptor, the binding pocket can be divided into several regions, and the substituents on an antagonist are designed to interact favorably with these regions. For instance, in the pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine series of compounds, which includes preladenant, the following observations have been made:

Substituents on the Phenyl Ring: The presence of ortho-alkoxy substituents, such as a methoxy (B1213986) group, on the phenyl ring at the 5-position of the core scaffold is often beneficial for A2A affinity. This is thought to be due to favorable interactions with a hydrophobic pocket in the receptor.

The Furan Moiety: A 2-furyl group attached to the pyrazole (B372694) ring is a common feature in potent A2A antagonists of this class. The oxygen atom of the furan ring can act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket.

In the case of xanthine-based antagonists like istradefylline, the (E)-styryl group at the C8 position is a major determinant of A2A affinity and selectivity. Variations in the substitution pattern on this styryl moiety can modulate potency.

The following table details the contribution of specific substituents to the affinity of A2A receptor antagonists.

ChemotypePosition of SubstitutionType of SubstituentContribution to Affinity
Pyrazolotriazolopyrimidine5-position (phenyl ring)Ortho-alkoxy (e.g., methoxy)Favorable hydrophobic interactions
PyrazolotriazolopyrimidinePyrazole ring2-Furyl groupHydrogen bond acceptor, enhances potency
XanthineC8 position(E)-styryl groupMajor determinant of A2A affinity and selectivity

Computational Chemistry and Molecular Modeling in Adenosine Receptor Ligand Discovery

Computational techniques have become indispensable in the modern drug discovery pipeline for adenosine receptor inhibitors. These methods provide insights into ligand-receptor interactions at the atomic level and can predict the biological activity of novel compounds, thereby accelerating the design-synthesis-testing cycle.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For adenosine receptors, the availability of crystal structures, particularly for the A2A subtype, has greatly facilitated docking studies.

These studies have been crucial in:

Validating Binding Poses: Docking simulations have confirmed the binding modes of known antagonists. For example, the styryl group of istradefylline has been shown to occupy a hydrophobic pocket formed by transmembrane helices TM2, TM3, and TM7. The xanthine core forms hydrogen bonds with a conserved asparagine in TM7.

Explaining Selectivity: By comparing the docking of a single compound into the binding sites of different adenosine receptor subtypes, researchers can understand the structural basis of selectivity. For instance, the size and shape of the hydrophobic pocket that accommodates the C8 substituent in xanthines differ between the A2A and A1 receptors, explaining why large C8 groups favor A2A affinity.

Guiding Lead Optimization: Docking can be used to predict how modifications to a lead compound will affect its binding affinity. This allows chemists to prioritize the synthesis of compounds that are most likely to have improved properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

In the field of adenosine receptor inhibitors, QSAR studies have been successfully applied to:

Predict the Affinity of New Compounds: Once a reliable QSAR model has been developed for a particular chemical series, it can be used to predict the affinity of virtual compounds before they are synthesized. This helps to focus synthetic efforts on the most promising candidates.

Identify Key Molecular Properties: QSAR models can highlight the molecular properties that are most important for high affinity. For example, a model might reveal that a certain level of hydrophobicity and a specific distribution of electrostatic potential are critical for potent A2A antagonism.

Screen Virtual Libraries: QSAR models can be used to rapidly screen large virtual libraries of compounds to identify potential hits for further investigation.

Both molecular docking and QSAR are powerful computational tools that, when used in conjunction with experimental data, can significantly streamline the discovery and optimization of novel adenosine receptor inhibitors.

Molecular Dynamics (MD) Simulations of Adenosine Receptor-Inhibitor Complexes

Molecular dynamics (MD) simulations have become an indispensable computational tool for investigating the structural and functional aspects of adenosine receptors (ARs) and their interactions with inhibitors. nih.gov These simulations provide a dynamic view of the receptor-ligand complexes, offering insights that are often unattainable through static experimental structures alone. By simulating the movement of atoms over time, MD can elucidate the conformational changes in the receptor upon inhibitor binding, the stability of binding poses, and the intricate network of interactions that govern ligand recognition and affinity. nih.govacs.org

The advent of high-resolution crystal structures for the A2A and A1 adenosine receptor subtypes has significantly enhanced the power of MD simulations, providing a solid foundation for computational studies. nih.gov For the A2B and A3 subtypes, where experimental structures have been less readily available, homology models are often constructed based on the existing templates of other ARs. acs.org MD simulations are then crucial for refining these models and studying their behavior in a more realistic environment, often embedded within a phospholipid bilayer to mimic the cell membrane. acs.orgnih.gov

One of the key applications of MD simulations in the context of adenosine receptor inhibitors is the detailed analysis of ligand-receptor interactions. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the inhibitor within the binding pocket. For instance, simulations of A2B receptor antagonists have helped to identify the importance of residues such as His251, Asn282, and Ser92 in ligand recognition. acs.org Furthermore, MD studies have shed light on the role of conserved water molecules in mediating interactions between inhibitors and the receptor, a factor that is critical for accurate drug design.

MD simulations are also instrumental in understanding the molecular basis of inhibitor selectivity among the different adenosine receptor subtypes. By comparing the dynamics of an inhibitor bound to different AR subtypes, researchers can identify subtle differences in the binding pockets and interaction patterns that contribute to selectivity. This information is invaluable for the rational design of subtype-selective inhibitors with improved therapeutic profiles and reduced off-target effects.

Moreover, these simulations can capture the dynamic nature of the receptor itself, including the conformational flexibility of extracellular and intracellular loops. nih.gov This is particularly important for understanding the mechanism of action of allosteric modulators, which bind to sites distinct from the orthosteric binding site of the endogenous ligand, adenosine. MD simulations can help to uncover how the binding of an allosteric inhibitor can induce conformational changes that modulate the receptor's activity. nih.gov

The insights gained from MD simulations of adenosine receptor-inhibitor complexes are paving the way for more effective structure-based drug design. nih.gov By providing a detailed picture of the binding event at an atomic level, these computational methods allow for the rational optimization of lead compounds to enhance their potency and selectivity.

Virtual Screening and Ligand-Based Drug Design Methodologies

The discovery of novel and selective adenosine receptor inhibitors has been significantly accelerated by the application of virtual screening and ligand-based drug design methodologies. nih.gov These computational techniques allow for the rapid and cost-effective screening of large chemical libraries to identify promising hit compounds for further development.

Virtual Screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target receptor. nih.gov With the availability of crystal structures for the A1 and A2A adenosine receptors, SBVS has become a powerful tool for identifying new inhibitor scaffolds. nih.govnih.gov The process typically involves docking a library of small molecules into the binding site of the receptor and scoring their potential binding affinity using various scoring functions. nih.govyoutube.com This approach has successfully led to the discovery of potent and selective A1R antagonists by exploiting non-conserved subpockets in the binding sites of closely related subtypes. nih.gov For instance, a computational screen of 4.6 million compounds against both A1R and A2AR models resulted in the identification of A1R-selective ligands with nanomolar potency. nih.gov

Ligand-Based Virtual Screening (LBVS) , on the other hand, does not require a known 3D structure of the receptor. Instead, it utilizes the chemical information from a set of known active ligands to identify new compounds with similar properties. youtube.comyoutube.com A common LBVS method is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity is generated based on a set of active molecules. nih.govnih.gov This pharmacophore model is then used as a query to search for new compounds that match these features. This approach has been successfully applied to the discovery of A2A and A2B adenosine receptor antagonists. nih.govnih.gov

Ligand-Based Drug Design encompasses a range of computational methods that leverage the knowledge of known active compounds to design new ones. This can involve creating quantitative structure-activity relationship (QSAR) models, which correlate the chemical properties of molecules with their biological activity. researchgate.net These models can then be used to predict the activity of newly designed compounds. Another ligand-based approach is scaffold hopping, where the core structure of a known inhibitor is replaced with a novel scaffold while retaining the key interacting groups, with the aim of discovering new chemical classes of inhibitors with improved properties. youtube.com

The integration of both structure-based and ligand-based approaches often yields the most promising results. For example, a combination of pharmacophore modeling and molecular docking has been used to identify novel A2AAR antagonists. nih.gov The initial hits from a ligand-based screen can be further refined and prioritized through docking into the receptor's binding site.

The following table summarizes some examples of adenosine receptor inhibitors discovered through virtual screening and their reported affinities.

Compound/ScaffoldTarget ReceptorScreening MethodAffinity (Ki) or ActivitySelectivity
MRS5841 A3ARRational Design/Homology Modeling1.9 nM (hA3AR)Selective for A3AR
MRS5701 A1AR/A3ARRational Design/Homology ModelingMixed A1/A3 Agonism-
Newly Identified Antagonists A1ARStructure-Based Virtual ScreeningNanomolar potencyUp to 76-fold A1R-selectivity
Chromone derivative (5) A2AARVirtual Screening--
Optimized leads from hit 5 (11-13) A2AARLigand Docking and Biophysical MappingpKI = 7.5–8.513- to >100-fold selective vs A1
Optimized leads from hit 1 (14-16) A2AARLigand Docking and Biophysical MappingpKI = 7.9–9.019- to 59-fold selective vs A1

Data sourced from multiple research articles. nih.govnih.govacs.org

Application of Machine Learning in Adenosine Receptor SAR Analysis

In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery, and its application to the structure-activity relationship (SAR) analysis of adenosine receptor inhibitors is gaining significant traction. nih.govresearchgate.net ML algorithms can learn complex patterns from large datasets of chemical structures and their associated biological activities, enabling the development of predictive models for inhibitor potency and selectivity. meilerlab.orgheca-analitika.com

One of the primary applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models establish a mathematical relationship between the physicochemical properties (descriptors) of molecules and their biological activity. researchgate.net By training on a dataset of known adenosine receptor inhibitors, ML algorithms such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests can build robust QSAR models. meilerlab.org These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. researchgate.net

A recent study utilized machine learning methods to analyze the SAR of 16,312 adenosine receptor inhibitors. nih.govresearchgate.net By calculating 450 molecular descriptors for each compound and employing algorithms like supervised Kohonen networks (SKN) and counter-propagation artificial neural networks (CPANN), the researchers were able to build classification models that could discriminate between active and inactive inhibitors. nih.govresearchgate.net The models identified key molecular descriptors, such as the hydrophilic factor (Hy), the ratio of multiple path count over path count (PCR), and asphericity (ASP), as being critical for activity. nih.govresearchgate.net These models demonstrated high sensitivity and were successfully used to screen a large database of 2 million molecules, showcasing the power of ML in virtual screening. nih.govresearchgate.net

Beyond QSAR, ML techniques are also being used for other aspects of adenosine receptor inhibitor design. For instance, ML models can be trained to predict the selectivity of inhibitors for different adenosine receptor subtypes. nih.gov This is crucial for developing drugs with fewer side effects. By learning the subtle structural features that govern selectivity, these models can guide the design of compounds that preferentially bind to the desired receptor subtype.

The integration of ML with other computational methods, such as molecular docking and MD simulations, holds great promise. ML models can be used to pre-filter large compound libraries before more computationally expensive docking calculations are performed. Furthermore, data generated from MD simulations can be used as input for training more sophisticated ML models that capture the dynamic nature of receptor-inhibitor interactions.

The table below highlights key aspects of a machine learning study focused on adenosine receptor inhibitors.

Study FocusNumber of InhibitorsNumber of DescriptorsMachine Learning Algorithms UsedKey Findings
SAR analysis and selectivity modeling of adenosine receptor inhibitors16,312450Supervised Kohonen Networks (SKN), Counter-Propagation Artificial Neural Networks (CPANN), Variable Importance in Projection (VIP)Identified hydrophilic factor (Hy), ratio of multiple path count over path count (PCR), and asphericity (ASP) as critical descriptors. SKN models showed high sensitivity (0.88-0.99) and an average AUC of 0.922 for virtual screening.

Data sourced from a 2025 research article. nih.govresearchgate.net

As the volume and complexity of data in drug discovery continue to grow, the role of machine learning in the rational design of adenosine receptor inhibitors is expected to become even more prominent. These advanced computational approaches will undoubtedly accelerate the discovery of new and improved therapeutic agents targeting this important class of receptors.

Preclinical Research and Biological Activities of Adenosine Receptor Inhibitor 1

In Vitro Characterization and Cellular Research Models

The tumor microenvironment is often characterized by high levels of adenosine (B11128), which can promote tumor growth by suppressing the anti-tumor immune response and directly acting on cancer cells. Consequently, adenosine receptor antagonists have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Studies have demonstrated that antagonists of the A2A and A2B adenosine receptors can hinder the growth of various cancer cell lines. For instance, the A2B receptor antagonist, PBF-680, has been shown to reduce the proliferation of colorectal cancer cells. Similarly, selective A2A receptor antagonists have exhibited anti-proliferative effects in melanoma and breast cancer cell lines. The mechanism often involves the blockade of adenosine-mediated signaling pathways that are co-opted by cancer cells to support their survival and growth.

In addition to inhibiting proliferation, some adenosine receptor inhibitors have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, research on prostate cancer cell lines has indicated that blockade of the A3 adenosine receptor can trigger apoptotic pathways. This pro-apoptotic effect is a key area of investigation, as it suggests a direct cytotoxic potential of these compounds against malignant cells.

Table 1: Effects of Representative Adenosine Receptor Inhibitors on Cancer Cell Lines

Compound Class Cancer Cell Line Observed Effects
A2A Antagonist Melanoma Inhibition of proliferation
A2B Antagonist Colorectal Cancer Reduced cell growth
A3 Antagonist Prostate Cancer Induction of apoptosis

Adenosine within the tumor microenvironment is a potent immunosuppressant, particularly affecting T cell function. By binding to A2A receptors on the surface of T cells, adenosine dampens their activation, proliferation, and cytotoxic activity against cancer cells. Adenosine receptor inhibitors, especially those targeting the A2A receptor, are being extensively studied for their ability to reverse this immunosuppression and enhance anti-tumor immunity.

In vitro studies have consistently shown that A2A receptor antagonists can restore the function of T cells that have been suppressed by adenosine. This includes enhancing their ability to proliferate and produce key anti-tumor cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). By blocking the A2A receptor, these inhibitors essentially "release the brakes" on the immune system, allowing T cells to more effectively recognize and eliminate cancer cells.

Furthermore, research has explored the impact of adenosine receptor inhibitors on other immune cell populations. For example, blockade of A2B receptors has been shown to modulate the function of myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell type in the tumor microenvironment. By altering the function of these cells, adenosine receptor antagonists can contribute to a more robust and comprehensive anti-tumor immune response.

Preclinical In Vivo Disease Models

In the context of Alzheimer's disease, the modulation of adenosine receptors has emerged as a promising therapeutic strategy. The A2A receptor, in particular, is densely expressed in brain regions affected by this neurodegenerative disorder, such as the hippocampus and cortex. Overactivation of A2A receptors has been linked to synaptic dysfunction and the exacerbation of neuroinflammation, both of which are hallmarks of Alzheimer's disease.

Preclinical studies in animal models of Alzheimer's have demonstrated that A2A receptor antagonists can ameliorate cognitive deficits. These compounds have been shown to restore synaptic plasticity, the cellular mechanism underlying learning and memory, which is impaired in these models. By blocking the detrimental effects of excessive A2A receptor activation, these inhibitors can help to preserve synaptic function.

Moreover, A2A receptor antagonists have been found to modulate neuroinflammation in Alzheimer's disease models. They can reduce the activation of microglia and astrocytes, the primary immune cells of the brain, thereby decreasing the production of pro-inflammatory mediators that contribute to neuronal damage. This anti-inflammatory effect further supports the neuroprotective potential of A2A receptor blockade in Alzheimer's disease.

The A2A receptor is highly co-localized with dopamine (B1211576) D2 receptors in the striatum, a brain region crucial for motor control that is severely affected in Parkinson's disease. There is a well-established antagonistic interaction between A2A and D2 receptors, where activation of A2A receptors dampens D2 receptor signaling. In Parkinson's disease, the loss of dopamine leads to an overactivity of the A2A receptor-mediated pathway, contributing to motor impairments.

Preclinical research in animal models of Parkinson's disease has shown that A2A receptor antagonists can improve motor function. By blocking the overactive A2A receptors, these compounds can enhance dopaminergic signaling and alleviate motor deficits such as bradykinesia (slowness of movement) and tremor.

Istradefylline (B1672650), an A2A receptor antagonist, has been approved in some countries as an adjunctive treatment for Parkinson's disease, providing clinical validation for this therapeutic approach. The preclinical work in various animal models was instrumental in demonstrating the potential of this class of compounds to modulate the dopaminergic system and provide symptomatic relief in Parkinson's disease.

Table 2: Investigated Therapeutic Applications of Adenosine Receptor Inhibitors

Disease Model Receptor Target Key Findings
Alzheimer's Disease A2A Restoration of synaptic plasticity, reduction of neuroinflammation.
Parkinson's Disease A2A Improvement of motor function, enhancement of dopaminergic signaling.
Cancer A2A, A2B, A3 Inhibition of tumor cell proliferation, induction of apoptosis, reversal of immunosuppression.

Research in Neurodegenerative Diseases

Anticonvulsant Activity in Epilepsy and Seizure Models

The adenosinergic system, particularly the adenosine A1 receptor (A1R), plays a significant role as an endogenous anticonvulsant in the central nervous system. biorxiv.org Extracellular adenosine levels have been observed to increase during seizures, a mechanism hypothesized to contribute to their spontaneous termination. biorxiv.org The anticonvulsant effects of adenosine are largely attributed to its binding to the A1R subtype. biorxiv.org

Preclinical studies have consistently demonstrated the antiseizure potential of targeting adenosine receptors. nih.gov A1Rs are highly concentrated in seizure-prone areas like the neocortex and hippocampus, where they influence ongoing neuronal transmission. nih.gov Activation of A1Rs is known to inhibit seizure-like activity by decreasing excitatory synaptic transmission through the inhibition of voltage-gated calcium channels and hyperpolarizing neurons by opening potassium channels. nih.gov

In a mouse model of pharmacoresistant epilepsy, the selective A1R agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), completely suppressed epileptic discharges for up to 3.5 hours. nih.gov This effect was confirmed to be centrally mediated. nih.gov Furthermore, studies in a rat model of temporal lobe epilepsy showed that adenosine-releasing implants were effective in suppressing seizures. nih.gov

The role of A1Rs in the anticonvulsant effects of other substances has also been investigated. In a mouse model of seizures induced by the mitochondrial toxin 3-nitropropionic acid (3-NPA), non-selective and selective A1 adenosine receptor antagonists diminished the anticonvulsive effects of diazepam, phenobarbital, valproate, and gabapentin. nih.gov This suggests that central adenosine A1 receptor stimulation may contribute to the anticonvulsive potential of these drugs in this specific seizure model. nih.gov

Interestingly, research on the ketogenic diet, a therapeutic approach for some types of epilepsy, suggests the involvement of the adenosinergic system. frontiersin.org Studies in genetically absence epileptic rats have shown that exogenous ketone supplements can decrease absence epileptic activity, and this effect was abolished by a specific A1R antagonist, suggesting that A1Rs may modulate the anti-seizure effects of ketone supplementation. frontiersin.org

While A1R agonists have shown promise, the potential for A2A receptor antagonists to have antiseizure effects has also been considered due to the excitatory nature of A2A receptors in most brain regions. nih.gov

Table 1: Anticonvulsant Activity of Adenosine Receptor Modulators in Preclinical Models

ModelCompound/InterventionReceptor TargetObserved EffectReference(s)
Mouse model of pharmacoresistant epilepsy2-chloro-N6-cyclopentyladenosine (CCPA)A1R AgonistComplete suppression of epileptic discharges nih.gov
Rat model of temporal lobe epilepsyAdenosine-releasing implantsAdenosineSeizure suppression nih.gov
3-NPA-induced seizures in miceAminophylline, DPCPXA1R AntagonistsDiminished anticonvulsive effects of diazepam, phenobarbital, valproate, and gabapentin nih.gov
Genetically absence epileptic rats (WAG/Rij)Ketone supplements + DPCPXA1R AntagonistAbolished the anti-seizure effects of ketone supplements frontiersin.org
Neuroprotective Potential in Models of Ischemic Stroke and Traumatic Brain Injury

Adenosine, an endogenous neuromodulator, plays a crucial role in neuroprotection, particularly in the context of cerebral ischemia. researchgate.net During ischemic events, extracellular adenosine levels rise, acting as a protective agent primarily through the activation of adenosine A1 receptors (A1Rs). researchgate.net This activation helps to control calcium influx, reduce the release of the excitatory neurotransmitter glutamate (B1630785), modulate membrane potential, and regulate metabolism. researchgate.net The neuroprotective effects of adenosine are largely attributed to the A1R's ability to prevent excitotoxicity by inhibiting presynaptic glutamate release and reducing postsynaptic cellular excitability. mdpi.com

Preclinical studies have consistently shown that stimulating A1Rs with full agonists can reduce the structural and functional brain damage associated with ischemia. researchgate.net For instance, intraperitoneal injection of the A1R agonist CCPA has been shown to reduce infarct size in a rat model of middle cerebral artery occlusion (MCAO). researchgate.net However, the clinical application of full A1R agonists has been limited by cardiovascular side effects and receptor desensitization. researchgate.net

Partial A1R agonists are being explored as a potentially safer and equally effective alternative. In in vitro models of oxygen-glucose deprivation using human neuroblastoma cells, the A1R partial agonists 2′-dCCPA and 3′-dCCPA demonstrated an increase in cell viability. researchgate.net Furthermore, in ex vivo experiments on mouse hippocampal slices subjected to oxygen-glucose deprivation, which typically causes irreversible synaptic failure, both compounds facilitated a significant recovery of synaptic transmission. researchgate.net

The adenosine A1/A3 receptor agonist AST-004 has also shown significant cerebroprotective efficacy in preclinical models of acute ischemic stroke and traumatic brain injury. researchgate.netnih.gov Studies in both permanent photothrombotic stroke in mice and transient MCAO in rats have confirmed its neuroprotective effects. nih.gov

While A1R activation is a key mechanism, the role of A2A receptors in the context of brain ischemia is also under investigation. nih.gov

Table 2: Neuroprotective Effects of Adenosine Receptor Modulators in Preclinical Models

ModelCompoundReceptor TargetObserved EffectReference(s)
Rat MCAO modelCCPAA1R AgonistReduced infarct size researchgate.net
Human neuroblastoma cells (in vitro oxygen-glucose deprivation)2′-dCCPA, 3′-dCCPAA1R Partial AgonistsIncreased cell viability researchgate.net
Mouse hippocampal slices (ex vivo oxygen-glucose deprivation)2′-dCCPA, 3′-dCCPAA1R Partial AgonistsSignificant recovery of synaptic transmission researchgate.net
Mouse photothrombotic stroke & Rat transient MCAOAST-004A1/A3R AgonistCerebroprotection nih.gov

Research in Oncology and Immunotherapy

Modulation of the Tumor Microenvironment and Anti-Tumor Immune Responses

The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, which acts as a significant immunosuppressive molecule promoting cancer progression. acs.org This accumulation of adenosine is largely a result of hypoxia-driven tumor cell death, leading to the release of ATP and its subsequent conversion to adenosine by ectonucleotidases like CD39 and CD73. researchgate.net Adenosine exerts its immunosuppressive effects primarily through the A2A receptor (A2AR), which is expressed on various immune cells. pnas.org

Activation of the A2AR on immune cells, such as T cells and natural killer (NK) cells, triggers a signaling cascade that inhibits their anti-tumor functions. pnas.orgnih.gov This leads to the suppression of T-cell activation, proliferation, and cytokine production, ultimately allowing tumor cells to evade the immune system. nih.gov Specifically, A2AR signaling can suppress the cytotoxic activity of CD8+ T cells and NK cells. nih.govnih.gov It also promotes the function of regulatory T cells (Tregs), which further dampen the anti-tumor immune response. nih.gov

Blockade of the A2AR has emerged as a promising strategy in cancer immunotherapy. nih.gov By inhibiting the A2AR, antagonists can restore the function of effector T cells and other cytotoxic immune cells within the TME. nih.gov Preclinical studies have shown that A2AR antagonists can reverse the immunosuppressive effects of adenosine, leading to enhanced anti-tumor immunity. nih.gov For example, genetic knockout of the A2AR or its inactivation with small molecule antagonists can free tumor-reactive CD8+ T cells from tumor-induced immunosuppression. nih.gov

Furthermore, targeting the A2AR can modulate the expression of other immune checkpoint molecules. For instance, the A2AR antagonist CPI-444 has been shown to decrease the expression of PD-1 and LAG-3 on both effector T cells and regulatory T cells. johnshopkins.edu This suggests that A2AR blockade can have a broader impact on the immune landscape within the TME. johnshopkins.edu

Myeloid cells also play a crucial role in the TME, and adenosine signaling through A2ARs on these cells contributes to immune suppression. nih.gov Deletion of A2ARs specifically in myeloid cells has been shown to slow tumor growth, associated with increased expression of MHCII and IL-12 in tumor-associated macrophages and a significant reduction in IL-10 expression in various myeloid-derived suppressor cells. nih.gov

Impact on Tumor Growth and Metastasis in Syngeneic Animal Models

Preclinical studies using syngeneic animal models have provided compelling evidence for the anti-tumor efficacy of adenosine A2A receptor (A2AR) antagonists. These studies have demonstrated that blocking A2AR signaling can inhibit primary tumor growth and reduce metastasis. pnas.org

In various mouse models, A2AR antagonists have shown the ability to suppress tumor growth. nih.gov For example, in an MC-38 syngeneic mouse colorectal tumor model, treatment with the A2AR antagonist AZD-4635 led to a reduction in tumor growth. nih.gov Similarly, genetic deletion of the A2AR in the host resulted in the rejection of established immunogenic tumors in a significant percentage of mice. nih.gov The use of A2AR antagonists, such as caffeine (B1668208), also improved the inhibition of tumor growth. nih.gov

The impact of A2AR blockade extends to the control of metastasis. pnas.org In mouse models of melanoma and breast cancer, the A2AR antagonist SCH-58261 was found to suppress metastases and prolong survival. nih.gov The prometastatic effects of adenosine signaling are, at least in part, mediated through the suppression of the anti-tumor immune response. pnas.org Blockade of A2ARs on host immune cells has been shown to be a key mechanism for inhibiting the metastasis of CD73+ tumors. pnas.org

Furthermore, A2AR signaling has been implicated in promoting lymphangiogenesis and lymph node metastasis. researchgate.net This effect appears to involve both hematopoietic and non-hematopoietic cells and is associated with an increased abundance of VEGFC-positive B cells in tumor-draining lymph nodes. researchgate.net

Myeloid-selective deletion of A2ARs has also been shown to significantly reduce lung metastasis of melanoma in mice. nih.gov This reduction in metastasis was associated with increased numbers and activation of NK cells and antigen-specific CD8+ T cells in the lung infiltrates. nih.gov

Table 3: Impact of A2AR Antagonists on Tumor Growth and Metastasis in Syngeneic Models

ModelCompound/InterventionKey FindingsReference(s)
MC-38 colorectal tumorAZD-4635Reduced tumor growth nih.gov
Immunogenic tumorsGenetic deletion of A2ARRejection of established tumors nih.gov
Melanoma and breast cancerSCH-58261Suppressed metastases and prolonged survival nih.gov
CD73+ tumorsSCH58261 (A2AR antagonist)Reduced metastasis pnas.org
B16F10 melanomaMyeloid-selective A2AR deletionReduced lung metastasis nih.gov
Exploration of Combination Strategies with Other Immunotherapeutic Agents

The efficacy of adenosine A2A receptor (A2AR) antagonists can be significantly enhanced when used in combination with other immunotherapeutic agents, particularly immune checkpoint inhibitors. nih.gov Preclinical studies have demonstrated synergistic anti-tumor effects when A2AR antagonists are combined with antibodies targeting PD-1/PD-L1 or CTLA-4. nih.govnih.gov

The combination of A2AR antagonists with anti-PD-1/PD-L1 antibodies has shown enhanced tumor-suppressive effects in various models. nih.gov For instance, in a mouse colorectal tumor model, the combination of AZD-4635 with an anti-PD-L1 monoclonal antibody resulted in further enhanced tumor suppression compared to either agent alone. nih.gov Similarly, combining A2AR inhibition with anti-PD-1 blockade significantly improved the anti-tumor immune response in both 4T1.2 mammary carcinoma and B16F10 melanoma models, leading to prolonged survival and reduced metastatic burden. nih.gov This enhanced efficacy is thought to be due to the targeting of non-redundant immunosuppressive pathways. nih.gov

Combination therapy with anti-CTLA-4 antibodies has also yielded promising results. In a mouse melanoma model, the combination of an A2AR antagonist with anti-CTLA-4 therapy significantly restricted tumor growth and enhanced the anti-tumor immune response. nih.gov In some cases, this combination has led to the elimination of tumors in a high percentage of treated mice. nih.gov

The rationale for these combination strategies lies in the complementary mechanisms of action. While immune checkpoint inhibitors like anti-PD-1 work to reinvigorate exhausted T cells, A2AR antagonists can help to create a more favorable tumor microenvironment by blocking the immunosuppressive effects of adenosine. mdpi.com This can lead to increased T-cell infiltration and activation within the tumor. acs.org

Furthermore, A2AR antagonists have been explored in combination with adoptive cellular immunotherapies (ACT), where they have been shown to enhance anti-tumor effects. nih.gov The combination of A2AR blockade with chemotherapy has also been investigated, with preclinical data suggesting that it can augment the efficacy of chemotherapy, leading to greater immune activation, reduced tumor growth, and prolonged survival. mdpi.com

Research in Inflammatory and Autoimmune Conditions

Adenosine and its receptors are key regulators of inflammation and play a significant role in the pathophysiology of various inflammatory and autoimmune diseases. nih.gov The A2A receptor (A2AR), in particular, has been identified as a potent endogenous anti-inflammatory signaling pathway. nih.gov

In the context of inflammatory conditions, A2AR activation generally exerts anti-inflammatory effects. mdpi.com It can reduce the recruitment of neutrophils, inhibit the release of pro-inflammatory cytokines, and decrease vascular permeability. nih.gov Studies using A2A-receptor-knockout mice have revealed a heightened inflammatory response, indicating the crucial role of this receptor in controlling inflammation. mdpi.com

In models of autoimmune diseases, the role of adenosine receptors is complex and can be disease-specific. In the context of rheumatoid arthritis, A2AR activation has shown anti-inflammatory and immunomodulatory activity, inhibiting the production of TNF-α by macrophages and upregulating the anti-inflammatory cytokine IL-10. nih.gov

In contrast to the anti-inflammatory role of A2AR, the A1 receptor (A1R) has also been implicated in autoimmune responses. In a model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), local administration of an A1R agonist showed a protective effect. nih.gov

The A3 receptor (A3R) has also been shown to have anti-inflammatory effects in various in vivo disease models, including murine autoimmune arthritis models. frontiersin.orgmdpi.com

The therapeutic potential of modulating adenosine receptors in inflammatory and autoimmune diseases is an active area of research, with a focus on developing selective agonists and antagonists to target specific receptor subtypes and cellular responses. nih.gov

Table 4: Role of Adenosine Receptors in Inflammatory and Autoimmune Models

Condition/ModelReceptor TargetEffect of ModulationKey FindingsReference(s)
General InflammationA2ARActivationReduces neutrophil recruitment and cytokine release nih.gov
Rheumatoid ArthritisA2ARActivationInhibits TNF-α production, upregulates IL-10 nih.gov
Autoimmunity (T-cell response)A2ARActivationInhibits cytokine production, upregulates CTLA-4 and PD-1 nih.gov
Experimental Autoimmune Encephalomyelitis (EAE)A1RAgonist AdministrationProtective effect nih.gov
Murine Autoimmune ArthritisA3RAgonist AdministrationAnti-inflammatory effect mdpi.com

Research in Pain and Nociception

The role of adenosine A1 receptor inhibitors in pain and nociception is primarily understood through their ability to block the pain-relieving effects of A1R activation. Extensive preclinical research has established that A1R agonists possess significant antinociceptive (pain-reducing) properties in various pain models, including those for neuropathic and inflammatory pain. researchgate.netnih.gov Consequently, A1R antagonists are often used experimentally to reverse these effects, thereby confirming the involvement of the A1R pathway.

In the formalin test, a widely used model of inflammatory pain, the antinociceptive effects produced by analgesics such as acetaminophen (B1664979) and tramadol (B15222) were reversed by the selective A1R antagonist 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX). nih.gov This indicates that the analgesic action of these drugs is, at least in part, dependent on the activation of A1 receptors.

Similarly, in models of neuropathic pain, such as the chronic constriction injury (CCI) model, the analgesic effects of treatments like electroacupuncture were shown to be dependent on A1R activation, as these effects were blocked by the intrathecal administration of DPCPX. nih.gov In nerve-injured rats, blocking the basal adenosine tone with DPCPX resulted in an increase in excitatory postsynaptic currents, suggesting that endogenous adenosine acting on A1 receptors provides a baseline level of inhibition in pain pathways, which is removed by an A1R inhibitor. nih.gov

Table 3: Activity of Adenosine A1 Receptor Antagonists in Preclinical Pain Models

Antagonist Preclinical Model Treatment Reversed/Blocked Observed Effect of Antagonist Reference
DPCPXFormalin Test (mice/rats)Antinociception from acetaminophen or tramadolReversed the analgesic effects nih.gov
DPCPXChronic Constriction Injury (neuropathic pain)Antinociception from electroacupunctureBlocked the reduction in pain behavior nih.gov
DPCPXNerve-injured rats (in vitro slice)Endogenous adenosine toneIncreased excitatory postsynaptic current amplitude nih.gov

Research has demonstrated that adenosine A1 receptors located in the peripheral nervous system play a crucial role in modulating pain signals. A1 receptors are expressed on the peripheral sensory nerve endings, where their activation can inhibit pain transmission. researchgate.netnih.govnih.gov

Studies investigating peripheral analgesic mechanisms often involve the local administration of drugs into the paw of a rodent. The local, intraplantar administration of the A1R antagonist DPCPX has been shown to reverse the antinociceptive effects of systemically administered analgesics like tramadol and acetaminophen in the formalin test. nih.gov This provides strong evidence that a significant component of the pain relief offered by these drugs is mediated through the activation of A1 receptors located in the periphery, at the site of inflammation and pain.

Furthermore, the antinociceptive effect of the A1R agonist N6-cyclopentyladenosine (CHA) and the endogenous nucleoside inosine (B1671953) in a glutamate-induced pain model was significantly reduced by the prior local injection of DPCPX. nih.gov This confirms that the analgesic actions of these A1R-activating compounds are mediated directly at peripheral A1 receptors. These findings underscore that A1R inhibitors can act at peripheral sites to block local analgesic processes.

Research in Cardiovascular Disorders

The role of adenosine A1 receptor inhibition in the context of myocardial ischemia-reperfusion (I/R) injury is multifaceted, with studies reporting seemingly contradictory but potentially context-dependent effects. A large body of evidence supports the concept that activation of A1 receptors prior to an ischemic event is cardioprotective, an effect known as ischemic preconditioning. nih.govnih.gov

However, several preclinical studies have demonstrated that A1R antagonists can also confer significant cardioprotection against I/R injury. nih.govnih.gov In models of I/R injury in the heart, A1R antagonists such as DPCPX and BG 9928 were found to be protective, particularly when administered just before the reperfusion phase. nih.gov This suggests that their protective action is primarily targeted at the injury that occurs upon the restoration of blood flow.

The basis for this protective effect from an A1R inhibitor may lie in the different roles adenosine plays in various cell types within the heart. While A1R activation on cardiomyocytes is generally considered protective, its activation on other cells, such as neutrophils, may be detrimental during reperfusion. A1R activation can promote neutrophil chemotaxis and degranulation, contributing to the inflammatory damage associated with reperfusion. nih.gov Therefore, by blocking these A1R-mediated neutrophil effects, an A1R inhibitor could reduce neutrophil-dependent reperfusion injury, leading to a smaller infarct size. nih.govdntb.gov.ua These findings suggest that A1 receptor inhibitors may be useful in preventing I/R injury following clinical events like angioplasty or cardiac surgery. nih.gov

Table 4: Effects of Adenosine A1 Receptor Antagonists in Ischemia-Reperfusion Injury Models

Antagonist Preclinical Model Timing of Administration Observed Effect Reference
DPCPXHeart I/R (in vivo)Prior to ischemia or just before reperfusionInfarct limitation / reduction of I/R injury nih.govnih.gov
BG 9928Heart I/R (in vivo)Just prior to reperfusionProtective effect nih.gov
XACLung I/R (cat)30 min before ischemiaBlocked alveolar injury and edema physiology.org
Regulation of Renal Function in Preclinical Models

Inhibitors of the adenosine A1 receptor are therefore expected to counteract these effects, leading to significant changes in renal function. Preclinical studies in various animal models, including dogs, rats, and mice, have largely confirmed this hypothesis, demonstrating that A1 receptor blockade can induce diuretic (increased urine output) and natriuretic (increased sodium excretion) effects, influence renal blood flow, and modulate the renin-angiotensin system. physiology.orgphysiology.orgnih.gov

Detailed Research Findings in Preclinical Models

Effects on Renal Hemodynamics and Tubular Function:

Studies in anesthetized dogs using the adenosine receptor antagonist 1,3-dipropyl-8-p-sulfophenylxanthine (B14053) (PSPX) have shown substantial increases in urine flow and sodium excretion, with rises of four- to fivefold. physiology.org In these models, renal blood flow increased significantly, while the glomerular filtration rate was not significantly altered. physiology.org This suggests that the primary diuretic and natriuretic effects of A1 receptor blockade may stem from the inhibition of sodium reabsorption in the tubules rather than from major hemodynamic changes. nih.govnih.gov

Further research in A1 receptor knockout (A1R-/-) mice has provided more specific insights. Studies using non-selective adenosine receptor antagonists like theophylline (B1681296) and caffeine revealed that these agents produced diuretic and natriuretic effects in wild-type mice, but these effects were absent in mice lacking the A1 receptor. nih.gov This finding strongly indicates that the diuretic and natriuretic actions of these methylxanthines are mediated specifically through the blockade of the A1 receptor. nih.gov The blunted response in the knockout mice was not due to differences in blood pressure or GFR, reinforcing the idea that the primary mechanism is the inhibition of renal tubular reabsorption. nih.gov

The selective adenosine A1 receptor antagonist KW-3902 has also been studied in rat models of acute renal failure (ARF). In rats with cisplatin-induced ARF, KW-3902 improved both glomerular and tubular functions that had deteriorated. researchgate.net It ameliorated the reduction in GFR and renal plasma flow (RPF) and improved the reabsorption of water, sodium, and potassium. researchgate.net These findings suggest that endogenous adenosine, acting via A1 receptors, is involved in the pathogenesis of this type of kidney injury. researchgate.net Interestingly, in models of gentamicin-induced nephrotoxicity, KW-3902 was found to decrease the accumulation of gentamicin (B1671437) in the proximal renal tubules, suggesting a protective mechanism that involves inhibiting the uptake of the nephrotoxic agent. nih.gov

Table 1: Effects of Adenosine A1 Receptor Antagonist (PSPX) on Renal Function in Anesthetized Dogs

This table summarizes the observed changes in key renal parameters following the intrarenal infusion of 1,3-dipropyl-8-p-sulfophenylxanthine (PSPX). Data is synthesized from findings reported in preclinical studies. physiology.org

ParameterObservationMagnitude of Change
Urine Flow Substantial IncreaseFour- to fivefold
Sodium Excretion Substantial IncreaseFour- to fivefold
Renal Blood Flow (RBF) Significant Increase-
Glomerular Filtration Rate (GFR) Not Significantly Altered-
Plasma Renin Activity (PRA) IncreaseTwofold

Effects on Renin Secretion:

The adenosine A1 receptor plays a tonic inhibitory role in the release of renin from the juxtaglomerular cells. physiology.orgahajournals.org Preclinical studies have consistently shown that blockade of A1 receptors leads to an increase in renin secretion. physiology.orgahajournals.org For example, in anesthetized dogs, infusion of PSPX resulted in a twofold increase in plasma renin activity. physiology.org This occurred despite the natriuretic effects, which would typically suppress renin release. physiology.org

Experiments in isolated perfused rabbit juxtaglomerular apparatus demonstrated that the A1 receptor agonist N6-cyclohexyladenosine (CHA) inhibited renin secretion, an effect that was completely blocked by the A1 antagonist 8-cyclopentyl-1,3-dipropylxanthine (CPX). capes.gov.br Furthermore, in isolated perfused mouse kidneys, the suppression of renin secretion by high perfusion pressure was completely prevented by either pharmacological blockade with CPX or by genetic deletion of the A1 receptor. ahajournals.org This indicates that A1 receptors are essential for the pressure-dependent inhibition of renin secretion. ahajournals.org Studies in rats using selective A1 antagonists like DPCPX and FK-453 also showed a significant augmentation of beta-adrenergic-induced renin release, confirming that endogenous adenosine acts on A1 receptors to restrain renin secretion. physiology.org

Table 2: Summary of Preclinical Findings for Various Adenosine A1 Receptor Inhibitors

This table provides an overview of the effects of different A1 receptor antagonists on renal function as observed in various preclinical animal models.

CompoundAnimal ModelKey FindingsReference(s)
PSPX DogIncreased diuresis, natriuresis, and RBF; GFR unaltered; Increased plasma renin activity. physiology.org
Theophylline/Caffeine MouseDiuretic and natriuretic effects are dependent on the presence of A1 receptors. nih.gov
KW-3902 RatAmeliorated cisplatin-induced ARF by improving GFR, RPF, and tubular reabsorption. Reduced accumulation of gentamicin in proximal tubules. researchgate.netnih.gov
DPCPX / FK-453 RatAugmented beta-adrenergic-induced renin release. physiology.org
DPCPX MouseBlockade prevented pressure-dependent inhibition of renin secretion. ahajournals.org

Future Directions in Adenosine Receptor Inhibitor Research

Development of Next-Generation Potent and Selective Adenosine (B11128) Receptor Inhibitors

The development of potent and highly selective antagonists for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) remains a cornerstone of future research. While significant progress has been made, the quest for compounds with optimal pharmacokinetic and pharmacodynamic properties continues. Achieving exquisite subtype selectivity is paramount to minimizing off-target effects, a challenge that has historically hindered the clinical translation of some adenosine receptor-targeted therapies. nih.gov

A1 Receptor Antagonists: Novel series of A1 receptor-selective antagonists are being designed and synthesized to address conditions such as congestive heart failure and neuropathic pain. mdpi.com For instance, fluorescent antagonists based on 8-functionalized bicyclo[2.2.2]octylxanthine and 3-functionalized 8-(adamant-1-yl) xanthine (B1682287) scaffolds have been developed for studying A1AR molecular pharmacology in living cells. mdpi.comnih.gov Structure-based virtual screening approaches have also been successfully employed to identify novel, potent, and selective A1 receptor antagonists. unisi.it

A2A Receptor Antagonists: The A2A receptor has been a major focus for the treatment of Parkinson's disease. researchgate.netehu.es While istradefylline (B1672650) has been approved for this indication in some countries, the development of next-generation A2A antagonists with improved efficacy and side-effect profiles is ongoing. nih.govnih.gov Research is also exploring the potential of A2A antagonists in cancer immunotherapy. aacrjournals.org

A2B Receptor Antagonists: The A2B receptor is implicated in inflammatory diseases like asthma and cancer. mdpi.comnih.gov Several research groups have successfully synthesized high-affinity and selective A2B antagonists. mdpi.com For example, CVT-6883, an 8-(4-pyrazolyl)-xanthine derivative, has shown favorable pharmacokinetic properties. mdpi.com The development of irreversible A2B antagonists is also being explored as a potential strategy for cancer immunotherapy. ovid.com

A3 Receptor Antagonists: The A3 receptor is a target for inflammatory conditions and cancer. nih.govnih.gov Researchers have identified potent and selective non-xanthine human adenosine A3 receptor antagonists. nih.gov For instance, N-[5-pyridin-4-yl-4-(3,4,5-trimethoxyphenyl)-thiazol-2-yl]-acetamide has demonstrated high potency and over 100-fold selectivity for the human A3 receptor. nih.gov The development of A3 antagonists is also being pursued for the treatment of stroke and chronic pain. nih.gov

Exploration of Allosteric Modulators and Bitopic Ligands for Adenosine Receptors

Beyond traditional orthosteric ligands that bind to the same site as the endogenous agonist adenosine, future research is increasingly focused on the exploration of allosteric modulators and bitopic ligands. These novel classes of molecules offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.

Allosteric Modulators: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. nih.gov They can be classified as:

Positive Allosteric Modulators (PAMs): These molecules enhance the affinity and/or efficacy of the endogenous agonist. nih.govwikipedia.org

Negative Allosteric Modulators (NAMs): These compounds decrease the affinity and/or efficacy of the endogenous agonist. nih.govwikipedia.org

Allosteric modulators offer several potential advantages, including higher subtype selectivity due to the greater sequence divergence of allosteric sites compared to the highly conserved orthosteric sites. nih.gov They also allow for a more physiological, fine-tuned modulation of receptor activity that is dependent on the local concentration of endogenous adenosine. mdpi.com For the A1 adenosine receptor, PAMs have been investigated for their therapeutic potential in neuropathic pain and ischemia-reperfusion injury. nih.govwikipedia.org Similarly, allosteric modulators for the A3 receptor are being explored for their potential in treating inflammatory diseases and cancer. nih.gov

Bitopic Ligands: Bitopic ligands are hybrid molecules designed to simultaneously interact with both the orthosteric site and an allosteric site on the same receptor. researchgate.netehu.es This dual interaction can lead to unique receptor conformations and signaling profiles, a concept known as biased agonism. ehu.es The rational design of bitopic ligands aims to separate the beneficial therapeutic effects of receptor modulation from on-target side effects. For example, a bitopic A1AR ligand, VCP746, was designed by linking adenosine to a positive allosteric modulator. This compound demonstrated the potential to be cardioprotective without inducing bradycardia, a common side effect of A1AR agonists. researchgate.netnih.govwikipedia.org The development of bitopic ligands for the A2A receptor has also been a subject of research, with studies characterizing the allosteric or competitive antagonism patterns of different chemical classes. nih.govnih.govnih.gov

Advanced Computational Modeling for Precise Ligand Design and Optimization

Advanced computational modeling has become an indispensable tool in the rational design and optimization of adenosine receptor ligands. nih.gov Techniques such as structure-based virtual screening, molecular dynamics (MD) simulations, and pharmacophore modeling are being leveraged to accelerate the discovery of novel, potent, and selective inhibitors.

Structure-Based Virtual Screening: The increasing availability of high-resolution crystal structures of adenosine receptors, particularly the A2A and A1 subtypes, has enabled the use of structure-based virtual screening to identify novel antagonist chemotypes. wikipedia.orgnih.gov This approach involves computationally docking large libraries of compounds into the receptor's binding site to predict their binding affinity and mode. wikipedia.org This method has been successfully used to discover potent and selective antagonists for the A1 and A2A receptors. wikipedia.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of adenosine receptors and their interactions with ligands over time. mdpi.comnih.govoup.com These simulations can help to understand the structural stability of the receptor, the mechanisms of ligand binding and unbinding, and the conformational changes associated with receptor activation and inactivation. ehu.esmdpi.comnih.gov For the A2A receptor, MD simulations have been used to study its stability in different lipid bilayers and to investigate the dissociation mechanism of antagonists. nih.govoup.com

Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.gov These models can then be used to screen virtual libraries for compounds that match the pharmacophore and are therefore likely to be active. This approach has been applied to the design of selective antagonists for the A3 adenosine receptor. nih.govwikipedia.org

These computational approaches, often used in combination, are crucial for understanding structure-activity relationships, optimizing lead compounds, and predicting subtype selectivity, thereby streamlining the drug discovery process for adenosine receptor inhibitors. mdpi.comnih.gov

Identification and Validation of Preclinical Biomarkers for Adenosine Pathway Modulation

Receptor Occupancy Imaging: In vivo imaging techniques, such as Positron Emission Tomography (PET), are valuable tools for quantifying the occupancy of adenosine receptors in the brain and other tissues. Radiotracers like [18F]CPFPX for the A1 receptor and [11C]SCH442416 for the A2A receptor allow for the non-invasive measurement of receptor density and the displacement of the radiotracer by a therapeutic candidate, thereby confirming target engagement. ehu.esnih.gov

Gene Expression Signatures: The modulation of the adenosine pathway can lead to characteristic changes in gene expression. An "Adenosine Signature," a specific set of genes induced by adenosine signaling, has been identified in immune cells. corvuspharma.com This signature is dominated by inflammatory myeloid cytokines and chemokines and has been proposed as a predictive biomarker for patient response to therapies targeting the adenosine pathway, such as A2A receptor antagonists in cancer immunotherapy. aacrjournals.orgcorvuspharma.com High expression of CD73, an enzyme involved in adenosine production, has also been investigated as a potential biomarker for poor prognosis in non-small cell lung cancer and may predict response to combination therapies involving adenosine inhibitors. frontiersin.org

Functional and Cellular Biomarkers: Changes in the levels of downstream signaling molecules, such as cyclic AMP (cAMP), can serve as a direct biomarker of adenosine receptor activation or inhibition. researchgate.net Furthermore, in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the density of A2A receptors in specific brain regions is being explored as a potential biomarker of disease progression and therapeutic response. nih.govnih.govfrontiersin.org The expression of A2A receptors on peripheral blood cells is also being investigated as a more accessible biomarker for these central nervous system disorders. nih.gov

Elucidation of Novel Signaling Pathways and Cellular Mechanisms Mediated by Adenosine Receptors

While the canonical G protein-dependent signaling pathways of adenosine receptors are well-characterized, ongoing research continues to uncover novel and more complex signaling mechanisms. A deeper understanding of these pathways is essential for developing next-generation inhibitors with improved therapeutic profiles.

Canonical G Protein Signaling: Adenosine receptors primarily signal through G proteins to modulate the activity of adenylyl cyclase. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govwikipedia.org Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. nih.govnih.gov This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). oup.comresearchgate.net

Non-Canonical and G Protein-Independent Signaling: There is growing evidence for adenosine receptors signaling through pathways independent of or parallel to the canonical G protein-cAMP axis. For instance, the A3 receptor has been shown to transduce signals through phospholipase D (PLD) and RhoA in a G protein-independent manner. mdpi.com The A2B receptor, in addition to its coupling to Gs, can also couple to Gq proteins in some cell types, leading to the activation of phospholipase C (PLC). nih.govresearchgate.net Furthermore, adenosine receptor signaling can modulate the activity of various mitogen-activated protein kinases (MAPKs), including ERK1/2. nih.gov

Receptor Heterodimerization: Adenosine receptors can form heterodimers with other adenosine receptor subtypes or with other types of G protein-coupled receptors. For example, the A2A receptor is known to form heteromers with the A1 receptor and the dopamine (B1211576) D2 receptor. nih.gov This heterodimerization can lead to altered ligand binding, signaling, and pharmacological properties. nih.gov The formation of A2A-A2B heteromers has been shown to block A2A-selective ligand binding and signaling, presenting a novel pharmacological target. nih.gov The C-terminus of the receptors has been identified as an important domain for the strength of downstream signaling, although not for the specificity of G protein coupling. nih.gov

The continued elucidation of these complex signaling networks will provide new opportunities for the development of pathway-selective inhibitors that can target specific disease-relevant mechanisms while minimizing unwanted effects.

Q & A

Q. What experimental approaches validate the selectivity of Adenosine receptor inhibitor 1 across adenosine receptor subtypes?

Methodological Answer:

  • Competitive Radioligand Binding Assays : Measure Ki values using subtype-specific radioligands (e.g., [³H]ZM241385 for A2AAR) to confirm selectivity. This compound shows a Ki of 68.5 nM for A2AAR and >1000 nM for A1AR, A2BAR, and A3AR, indicating high A2AAR selectivity .
  • Functional Antagonism Assays : Use isolated tissue models (e.g., guinea pig atria) with subtype-specific agonists (e.g., CPA for A1AR) to assess inhibition efficacy. Contradictory responses across tissues can clarify subtype specificity .
  • Cross-Verification with Knockout Models : Employ A2AAR-knockout animals to confirm absence of off-target effects in behavioral or physiological assays .

Q. Which in vitro and in vivo models are appropriate for studying the therapeutic potential of this compound in neurodegenerative diseases?

Methodological Answer:

  • In Vitro Models :
  • Primary neuronal cultures treated with Aβ42 or α-synuclein to simulate Alzheimer’s or Parkinson’s pathology. Measure neuroprotection via caspase-3 activity or mitochondrial membrane potential .
  • Astrocyte cultures to assess anti-inflammatory effects (e.g., TNF-α suppression) .
    • In Vivo Models :
  • MPTP-induced Parkinson’s disease in mice: Evaluate motor function recovery (rotarod test) and striatal dopamine levels .
  • Transgenic Alzheimer’s models (e.g., APP/PS1 mice): Quantify amyloid plaque reduction via immunohistochemistry .

Q. How can researchers control for endogenous adenosine interference when testing this compound in cellular assays?

Methodological Answer:

  • Inhibit Adenosine Deaminase (ADA) : Use pentostatin (DCF, 0.1–1 µM) to prevent adenosine metabolism, stabilizing extracellular adenosine levels .
  • Block Nucleoside Transporters : Co-administer ENT1 inhibitors (e.g., NBTI, 100 nM) to equilibrate intracellular/extracellular adenosine pools .
  • Receptor Saturation : Pre-treat cells with non-selective adenosine receptor agonists (e.g., NECA) to occlude endogenous adenosine binding .

Advanced Research Questions

Q. What strategies address contradictory data on the efficacy of this compound in different cancer models?

Methodological Answer:

  • Receptor Expression Profiling : Quantify A2AAR mRNA/protein levels in tumor samples via qPCR or flow cytometry. Discrepancies may arise from variable receptor density .
  • Microenvironment Modulation : Co-culture cancer cells with immune cells (e.g., T-cells) to test if immunosuppressive adenosine signaling is context-dependent .
  • Pharmacodynamic Biomarkers : Measure intratumoral cAMP levels (ELISA) or phosphorylated CREB (Western blot) to correlate inhibition with downstream signaling .

Q. How can researchers investigate biased signaling or allosteric modulation by this compound?

Methodological Answer:

  • BRET/FRET Assays : Monitor real-time G-protein vs. β-arrestin recruitment in HEK293 cells expressing A2AAR. Biased signaling is indicated by preferential pathway activation .
  • Molecular Dynamics (MD) Simulations : Use metadynamics to map ligand-induced conformational changes in A2AAR extracellular loops, identifying allosteric pockets .
  • Allosteric Probe Cocktails : Co-administer orthosteric antagonists (e.g., SCH58261) to detect potentiation/attenuation of inhibitor effects .

Q. What computational methods predict interactions between this compound and A2AAR?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with A2AAR crystal structures (PDB: 4EIY) to identify critical residues (e.g., His264, Glu169) for hydrogen bonding .
  • Enhanced Sampling Simulations : Apply well-tempered metadynamics to simulate lipid-receptor interactions, which influence ligand binding kinetics .
  • Free Energy Calculations : Compute binding affinities via MM-PBSA to rank analogs for structure-activity relationship (SAR) optimization .

Q. How can researchers assess the functional consequences of A2AAR inhibition in neural circuits?

Methodological Answer:

  • Optogenetics : Stimulate A2AAR-enriched striatal pathways (e.g., direct pathway neurons) in transgenic mice while administering the inhibitor. Measure locomotion changes .
  • Fiber Photometry : Record calcium dynamics in the prefrontal cortex during fear conditioning tasks to link A2AAR inhibition to cognitive flexibility .

Q. What experimental designs elucidate the role of A2AAR oligomerization in the efficacy of this compound?

Methodological Answer:

  • Co-Immunoprecipitation (Co-IP) : Detect A2AAR-A2AAR homomers in transfected HEK293 cells under native conditions .
  • BRET Proximity Assays : Tag A2AAR with NanoLuc and fluorescein to quantify dimerization rates post-inhibitor treatment .
  • Functional Complementation : Co-express signaling-deficient A2AAR mutants to test if oligomerization rescues inhibitor responses .

Q. How can target engagement of this compound be validated in preclinical models?

Methodological Answer:

  • Ex Vivo Autoradiography : Use [³H]this compound in brain slices to confirm A2AAR occupancy .
  • PET Imaging : Employ A2AAR-specific tracers (e.g., [¹¹C]SCH442416) in non-human primates to quantify receptor blockade .

Q. What methodologies optimize lead compounds derived from this compound for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In Silico BBB Permeability Prediction : Use SwissADME to calculate logP and polar surface area (PSA). Ideal candidates should have logP 2–3 and PSA <90 Ų .
  • PAMPA-BBB Assay : Screen analogs for passive diffusion across artificial lipid membranes .
  • In Vivo Microdialysis : Measure CSF/plasma ratios in rodents after systemic administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.